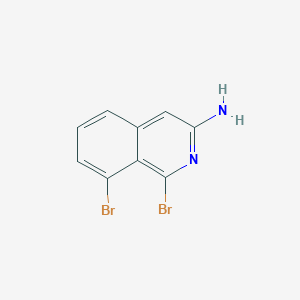

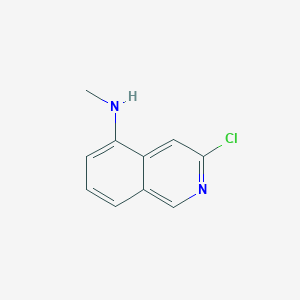

![molecular formula C14H19ClN2O3 B1435340 Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1428935-49-2](/img/structure/B1435340.png)

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Overview

Description

The compound you mentioned is a type of carbamic acid ester. Carbamic acids are organic compounds derived from carbamic acid (H2NCOOH), which is itself an unstable compound . Carbamic acid esters, such as the one you mentioned, are more stable and have various applications in industry and medicine .

Chemical Reactions Analysis

Esters, including carbamic acid esters, typically undergo hydrolysis in the presence of an acid or a base . This reaction, known as saponification when a base is used, results in the formation of a carboxylate salt and an alcohol . Other reactions of esters may depend on the specific structure of the ester .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Information about the compound’s molecular weight can be found in chemical databases . Other properties, such as melting point and boiling point, may also be available .Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of similar structures have shown promising results in inhibiting the growth of cancer cells. For instance, certain benzenesulfonamide derivatives have demonstrated high cytotoxic effects in HeLa cancer cells, suggesting that modifications of the core structure of our compound could lead to effective anticancer treatments .

Metabolic Stability

The metabolic stability of compounds is crucial for their efficacy as drugs. The derivatives of benzenesulfonamide, which share a similar core structure with our compound, have been evaluated for their stability in human liver microsomes. These studies are essential for understanding how the compound and its derivatives might behave in biological systems and their potential as stable drug candidates .

Apoptosis Induction

Compounds with similar structures have been found to induce apoptosis in cancer cells. This is a form of programmed cell death that is often targeted in cancer therapy. By inducing apoptosis, these compounds can effectively eliminate cancer cells, making them valuable for further research into cancer treatments .

Cell Cycle Analysis

Research has shown that certain derivatives can affect the cell cycle of cancer cells, particularly by increasing the percentage of cells in the sub-G1 phase. This disruption of the cell cycle can lead to the death of cancer cells, which is a desirable outcome in cancer therapy .

Antifungal Agents

Similar compounds have been synthesized with antifungal properties, particularly against yeast-like fungi. These compounds have shown significant growth-inhibitory activity, which is superior or comparable to that of conventional antifungal drugs like fluconazole. This suggests that our compound could be modified to develop new antifungal agents .

Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for SAR studies, which are essential for drug development. By analyzing the relationship between the chemical structure and biological activity, researchers can optimize the compound for better efficacy and safety .

Synthesis of Benzaldehyde

Although not directly related to the compound , similar structures have been used in the catalytic synthesis of benzaldehyde, an important intermediate in the synthesis of various pharmaceuticals. This indicates the potential utility of our compound in synthetic organic chemistry applications .

Molecular Structure Analysis

The molecular structure of compounds like our subject compound is of interest for its potential applications in material science. Understanding the molecular structure can lead to the development of new materials with specific properties, such as increased stability or reactivity .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is amines . This compound is a carbamate, which is commonly used as a protecting group for amines . Amines play a crucial role in the synthesis of peptides, which are essential components of proteins .

Mode of Action

(Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate interacts with its targets by suppressing the nucleophilic and basic properties of the N lone pair in amines . This interaction effectively protects the amine group during peptide synthesis .

Biochemical Pathways

The compound affects the biochemical pathways involved in peptide synthesis . By protecting the amine group, it prevents unwanted reactions that could interfere with the formation of peptide bonds . This ensures the correct sequence of amino acids in the peptide, which is crucial for the peptide’s function .

Pharmacokinetics

It can be installed and removed under relatively mild conditions, which is advantageous for its use in peptide synthesis .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial for the function of the peptides, as even a single error in the sequence can significantly alter the peptide’s properties and functions .

Action Environment

The action of (Z)-tert-butyl 4-(chloro(hydroxyimino)methyl)benzyl(methyl)carbamate is influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s efficacy. A mildly acidic or neutral environment is ideal for the compound to function effectively . Additionally, the compound’s stability can be affected by temperature, with higher temperatures potentially leading to the premature removal of the protecting group .

properties

IUPAC Name |

tert-butyl N-[[4-[(Z)-C-chloro-N-hydroxycarbonimidoyl]phenyl]methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17(4)9-10-5-7-11(8-6-10)12(15)16-19/h5-8,19H,9H2,1-4H3/b16-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMDVWHEIMROHJ-VBKFSLOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbamic acid, N-[[4-[chloro(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)

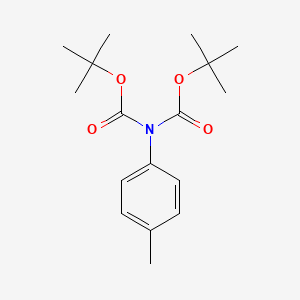

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)

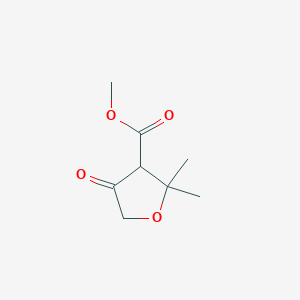

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)

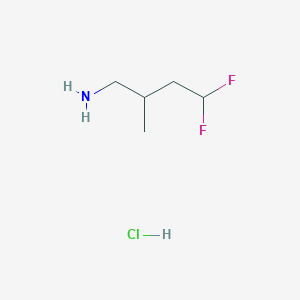

![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)